1-Bromo-2-fluoro-4-(2-(2-methoxyethoxy)ethoxy)benzene
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Overview
Description
1-Bromo-2-fluoro-4-(2-(2-methoxyethoxy)ethoxy)benzene is an organic compound with the molecular formula C11H14BrFO3. This compound is characterized by the presence of bromine, fluorine, and multiple ether linkages attached to a benzene ring. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-4-(2-(2-methoxyethoxy)ethoxy)benzene can be synthesized through a multi-step process involving the bromination and fluorination of benzene derivatives, followed by the introduction of the ethoxy groups. The general synthetic route involves:
Fluorination: The substitution of a hydrogen atom with a fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to optimize reaction parameters and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-fluoro-4-(2-(2-methoxyethoxy)ethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Sulfuric acid (H2SO4) or aluminum chloride (AlCl3) as catalysts.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield ether derivatives, while oxidation can produce quinones.
Scientific Research Applications
1-Bromo-2-fluoro-4-(2-(2-methoxyethoxy)ethoxy)benzene has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules and polymers.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for medicinal compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-(2-(2-methoxyethoxy)ethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the ether linkages can form hydrogen bonds and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
- 2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene
- 1-Bromo-4-fluoro-2-(2-methoxyethoxy)benzene
- 1-Bromo-2-(2-methoxyethoxy)ethane
Comparison: 1-Bromo-2-fluoro-4-(2-(2-methoxyethoxy)ethoxy)benzene is unique due to the presence of both bromine and fluorine atoms along with multiple ether linkages. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to participate in diverse chemical reactions. Compared to similar compounds, it offers greater versatility in synthetic applications and potential for use in various research fields.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-[2-(2-methoxyethoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFO3/c1-14-4-5-15-6-7-16-9-2-3-10(12)11(13)8-9/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFXSIWVCKFJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CC(=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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